Trimedlure

Description

Structure

3D Structure

Properties

IUPAC Name |

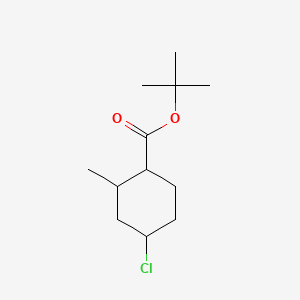

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMORJJNVZMVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1C(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881005 | |

| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12002-53-8, 7771-58-6 | |

| Record name | Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Crucial Role of Stereochemistry: A Technical Guide to Trimedlure Isomers and Their Biological Activity

For Immediate Release

Gainesville, FL – Trimedlure (B76008), a potent synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), has been a cornerstone of pest management and quarantine programs worldwide. However, its efficacy is not a simple matter of chemical composition but a complex interplay of stereoisomerism. This technical guide provides an in-depth analysis of this compound's isomers, their differential biological activities, and the experimental methodologies used to elucidate these differences, offering valuable insights for researchers, scientists, and drug development professionals in the field of insect pest management.

This compound is a mixture of eight stereoisomers of tert-butyl 4- (and 5-)chloro-2-methylcyclohexanecarboxylate.[1] The biological activity of this compound is primarily attributed to its four trans isomers, designated as A, B1, B2, and C, with isomer C consistently demonstrating the highest attractancy to male medflies.[1][2] Conversely, the cis isomers generally exhibit significantly lower to negligible attractive properties.[3]

Unraveling the Activity of this compound Isomers: A Quantitative Perspective

The differential attraction of Ceratitis capitata to the various isomers of this compound has been quantified through extensive field and laboratory studies. The trans-isomers are the primary active components, with a clear hierarchy in their effectiveness.

Table 1: Relative Attractiveness of trans-Trimedlure Isomers to Male Ceratitis capitata

| Isomer | Chemical Name | Relative Attractiveness Order | Key Findings |

| TML-C | tert-butyl cis-4-chloro-trans-2-methylcyclohexane-1-carboxylate | 1 (Most Attractive) | Significantly more attractive than other isomers and the commercial this compound mixture.[2] The (1S,2S,4R) enantiomer is the most biologically active component.[1][4] |

| TML-A | tert-butyl trans-5-chloro-trans-2-methylcyclohexane-1-carboxylate | 2 | The second most attractive isomer.[2] |

| TML-B1 | tert-butyl cis-5-chloro-trans-2-methylcyclohexane-1-carboxylate | 3 | Less attractive than TML-C and TML-A.[2] |

| TML-B2 | tert-butyl trans-4-chloro-trans-2-methylcyclohexane-1-carboxylate | 4 (Least Attractive) | Exhibits the lowest attractancy among the trans isomers.[2] |

Research has further delved into the stereochemistry of the most active isomer, TML-C, revealing that the (1S,2S,4R) enantiomer is the most potent attractant for the Mediterranean fruit fly.[4] This highlights the critical role of specific stereochemical configurations in the interaction with the fly's olfactory receptors.

Electroantennogram (EAG) studies have provided physiological evidence for the differential responses of the medfly to this compound isomers. In males, the antennal response was greatest to the C isomer, followed by B1, A, and B2, which aligns with field observations of attractancy.[5] Interestingly, female responses were greatest for the A isomer, although their overall response to this compound is much lower than that of males.[2][5]

Table 2: Electroantennogram (EAG) Response of Ceratitis capitata to trans-Trimedlure Isomers

| Isomer | Male EAG Response Rank | Female EAG Response Rank |

| TML-C | 1 | 3 |

| TML-A | 3 | 1 |

| TML-B1 | 2 | 2 |

| TML-B2 | 4 | 4 |

| Source: J Chem Ecol. 1989 Aug;15(8):2219-31[5] |

Experimental Protocols: The Foundation of Isomer Activity Determination

The elucidation of the biological activity of this compound isomers relies on robust and standardized experimental protocols. The two primary methods employed are field trapping assays and electroantennography (EAG).

Field Trapping Assay Protocol

Field trapping assays are the gold standard for determining the real-world attractiveness of this compound isomers to the target pest population.

Objective: To determine the relative attractiveness of different this compound isomers or formulations to male Ceratitis capitata under field conditions.

Materials:

-

Standard Jackson traps.[2]

-

Sticky inserts.

-

Cotton wicks or polymeric plugs for lure dispensation.[6]

-

Purified this compound isomers and/or commercial this compound formulations.

-

Solvent for dissolving solid isomers (e.g., hexane).

-

Field site with a known population of Ceratitis capitata.

Methodology:

-

Lure Preparation: A predetermined dosage of each isomer or formulation is applied to the dispenser (e.g., 100 µl).[2] For solid isomers like TML-C and TML-B2, a suitable solvent is used for application, which is then allowed to evaporate.

-

Trap Deployment: Traps baited with the different lures are hung on trees in a randomized complete-block design to minimize positional effects.[2] A set number of blocks (replicates) are used (e.g., 10 blocks).[2]

-

Fly Release (for sterile fly studies): In some studies, sterile male C. capitata are released throughout the test plot.[2]

-

Trap Servicing: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male flies on the sticky inserts is recorded.[2][7] Fresh sticky inserts are used for each count.

-

Data Analysis: The mean number of flies captured per trap for each treatment is calculated. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Duncan's multiple range test), are used to determine significant differences in attractiveness between the isomers.[3]

Electroantennography (EAG) Protocol

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory receptor activation.

Objective: To quantify the antennal response of Ceratitis capitata to different this compound isomers.

Materials:

-

Live, unmated male and female Ceratitis capitata.[5]

-

Dissecting microscope.

-

Glass capillary recording and indifferent electrodes filled with a saline solution.

-

Micromanipulators.

-

AC/DC amplifier and data acquisition system.

-

Purified this compound isomers dissolved in a solvent (e.g., mineral oil).

-

Air delivery system for stimulus presentation.

Methodology:

-

Antenna Preparation: The head of a fly is excised and mounted on the indifferent electrode. The tip of one antenna is carefully brought into contact with the recording electrode.

-

Stimulus Preparation: Serial dilutions of the this compound isomers are prepared to create a range of dosages.

-

Stimulus Delivery: A puff of charcoal-filtered, humidified air is passed over a filter paper strip impregnated with a known concentration of the test isomer and delivered to the antennal preparation.

-

Signal Recording: The resulting change in electrical potential (depolarization) from the antenna is amplified, recorded, and measured.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Dosage-response curves are generated to compare the sensitivity and selectivity of the antennae to the different isomers.

The Olfactory Signaling Pathway: A Glimpse into the Mechanism of Action

This compound acts as a parapheromone, mimicking natural chemical cues to attract male medflies.[1] This interaction is mediated by the insect's sophisticated olfactory system. While the specific olfactory receptors for this compound in C. capitata are a subject of ongoing research, a general olfactory signaling pathway can be outlined.

Upon entering the sensilla on the fly's antenna, this compound molecules bind to Odorant Binding Proteins (OBPs), which transport these hydrophobic molecules across the sensillar lymph to the dendritic membrane of Olfactory Receptor Neurons (ORNs). There, they interact with specific Olfactory Receptors (ORs), which are ligand-gated ion channels. This binding event opens the ion channel, leading to a depolarization of the ORN membrane. This electrical signal is then transmitted to the antennal lobe of the brain, where it is processed, ultimately leading to a behavioral response, such as upwind flight towards the odor source.

Conclusion and Future Directions

The biological activity of this compound is intrinsically linked to its stereochemistry. The superior attractancy of the trans-isomer C, and specifically its (1S,2S,4R) enantiomer, underscores the high degree of selectivity of the Mediterranean fruit fly's olfactory system. A thorough understanding of these structure-activity relationships, derived from meticulous experimental work, is paramount for the development of more effective and specific lures for this economically significant pest.

Future research should focus on the identification and characterization of the specific olfactory receptors in C. capitata that bind to the different this compound isomers. This knowledge will not only deepen our understanding of insect olfaction but also pave the way for the rational design of novel, more potent, and environmentally benign attractants for the sustainable management of the Mediterranean fruit fly. Furthermore, the development of cost-effective methods for the stereoselective synthesis of the most active this compound enantiomers is a critical step towards their practical application in large-scale pest control programs.[4]

References

- 1. This compound | Pest Control Research | RUO [benchchem.com]

- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 3. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 4. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.flvc.org [journals.flvc.org]

- 7. Field evaluation of α-copaene enriched natural oil lure f... [degruyterbrill.com]

An In-depth Technical Guide to Trimedlure: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedlure, a potent para-pheromone, is a critical tool in the management and monitoring of the Mediterranean fruit fly (Ceratitis capitata).[1] As a synthetic chemical attractant, it plays a vital role in agricultural pest management programs worldwide.[1][2] This technical guide provides a comprehensive overview of this compound's core chemical and physical properties, its complex isomeric structure, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action within insect olfactory signaling pathways.

Chemical and Physical Properties

This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid.[1] It is a colorless to pale yellow oily liquid with a characteristic fruity odor.[3][4] Its high volatility allows for effective dispersal in the environment, making it an efficient lure in insect traps.[3] While insoluble in water, it is soluble in organic solvents.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12002-53-8 | [1][2][3][5][6][7] |

| Molecular Formula | C₁₂H₂₁ClO₂ | [1][2][3][5][6][7] |

| Molecular Weight | 232.75 g/mol | [1][5][6][7] |

| IUPAC Name | tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | [2][7] |

| Appearance | Colorless to pale yellow, oily liquid | [1][3][4] |

| Odor | Fruity | [3][4] |

| Boiling Point | 107-113 °C[1][6]; 284.2 °C at 760 mmHg[2][7] | [1][2][6][7] |

| Melting Point | < 25 °C | [1][2][8] |

| Density | 1.03 g/cm³ | [2][7] |

| Refractive Index | nD20 1.460[6]; 1.4540 – 1.4570[4] | [4][6] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |

| Purity (by GC) | > 95% | [4] |

Chemical Structure and Isomeric Complexity

This compound is not a single compound but a complex mixture of eight stereoisomers.[2][9] This complexity arises from three chiral centers on the substituted cyclohexane (B81311) ring.[2][10] The isomers are categorized into two groups based on the relative positions of the methyl and ester groups: trans and cis.

-

Trans Isomers : Constitute approximately 90-95% of commercial this compound and are the most biologically active components.[1][2][11] They are designated as A, B1, B2, and C.[2][11] Isomer C is generally considered the most attractive to the Mediterranean fruit fly.[2][11][12]

-

Cis Isomers : Make up the remaining 5-10% of the mixture and are designated as V, W, X, and Y.[2]

The most biologically active single enantiomer has been identified as the 1S,2S,4R enantiomer of isomer C, which is the tert-butyl ester of cis-4-chloro-trans-2-methylcyclohexanecarboxylic acid.[2][12] The 2-methyl substituent, in particular, appears to be crucial for high levels of attraction.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid with tert-butanol (B103910).[1] The following protocol is a representative method.

Materials:

-

2-Methyl-3-cyclohexenecarboxylic acid

-

Hydrogen chloride (gas or concentrated HCl)

-

Thionyl chloride (SOCl₂)

-

tert-Butanol

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Hydrochlorination: Dissolve 2-methyl-3-cyclohexenecarboxylic acid in a suitable solvent like diethyl ether. Pass hydrogen chloride gas through the solution or add concentrated HCl to achieve the hydrochlorination of the double bond, resulting in a mixture of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. After the reaction is complete, remove the solvent under reduced pressure.[1]

-

Formation of the Acid Chloride: To the crude chloro-acid mixture, add an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to convert the carboxylic acid to the more reactive acid chloride. Distill off the excess thionyl chloride under reduced pressure.[1]

-

Esterification: Dissolve the resulting acid chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a solution of tert-butanol and pyridine (to neutralize the HCl byproduct) in diethyl ether with constant stirring. Allow the reaction mixture to warm to room temperature and stir for several hours.[1]

-

Work-up and Purification: Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation.[1]

Analytical Protocol: Gas Chromatography (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for analyzing the purity and isomeric content of this compound from controlled-release plugs used in fruit fly traps.[1][14]

Materials and Equipment:

-

Gas Chromatograph with FID detector

-

Appropriate GC column (e.g., capillary column suitable for isomer separation)

-

Helium or other suitable carrier gas

-

Internal standard (e.g., a stable compound not present in the sample)

-

Solvent for extraction (e.g., hexane (B92381) or dichloromethane)

-

Volumetric flasks and syringes

-

This compound standard for calibration

Procedure:

-

Sample Preparation: A known weight of the this compound-containing polymeric plug is extracted with a precise volume of a suitable organic solvent containing a known concentration of an internal standard.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and analyze them by GC-FID to create a calibration curve.

-

GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The instrument separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

-

Detection: As components elute from the column, they are detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound to that of the internal standard and referencing the calibration curve. This allows for the calculation of the total amount and release rate of this compound from the plug.[14]

Mechanism of Action: Insect Olfactory Signaling

This compound functions as a powerful attractant for male Mediterranean fruit flies by mimicking a natural pheromone and activating the insect's olfactory system.[1] This process is initiated when this compound molecules bind to specific Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within the fly's antennae.

The general mechanism of insect olfactory signaling is understood to proceed as follows:

-

Binding: An odorant molecule, such as a this compound isomer, enters the sensillum lymph through pores in the cuticle and binds to a specific Odorant Receptor (OR). The OR forms a complex with a highly conserved co-receptor known as Orco.

-

Ion Channel Activation: This binding event induces a conformational change in the OR-Orco complex, opening it as a non-specific cation channel.

-

Depolarization: The influx of positive ions (e.g., Na⁺, K⁺, Ca²⁺) depolarizes the neuron's membrane, generating a receptor potential.

-

Action Potential: If the depolarization reaches the threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission: This electrical signal travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as attraction towards the source of the odor.[1]

While the specific receptor for this compound has not been definitively identified, this pathway represents the current understanding of how it elicits a behavioral response in C. capitata.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 12002-53-8 [smolecule.com]

- 3. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]

- 4. farmatech.com [farmatech.com]

- 5. This compound | 12002-53-8 | FT57767 | Biosynth [biosynth.com]

- 6. This compound [drugfuture.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 12002-53-8 [amp.chemicalbook.com]

- 9. This compound [sitem.herts.ac.uk]

- 10. This compound | Pest Control Research | RUO [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. bioone.org [bioone.org]

The Olfactory Mechanism of Trimedlure in the Mediterranean Fruit Fly, Ceratitis capitata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mediterranean fruit fly, Ceratitis capitata, poses a significant threat to global agriculture. Trimedlure (B76008), a potent male attractant, is a cornerstone of monitoring and control programs for this invasive pest. Understanding its precise mechanism of action at the molecular level is paramount for the development of more effective and sustainable pest management strategies. This technical guide provides an in-depth analysis of the current understanding of the olfactory signaling cascade initiated by this compound in C. capitata. It details the initial binding events with odorant-binding proteins (OBPs), electrophysiological responses at the antennal level, and the putative downstream signaling pathway. This document also compiles key quantitative data and outlines detailed experimental protocols relevant to the study of this crucial semiochemical interaction. While the specific olfactory receptor (OR) for this compound remains to be definitively identified, this guide synthesizes the available evidence to present a comprehensive overview for researchers in chemical ecology, neurobiology, and pest management.

Introduction

Ceratitis capitata, commonly known as the medfly, is a highly polyphagous and invasive pest, causing extensive damage to a wide variety of fruit crops worldwide. The economic impact of this pest has driven the development of numerous control strategies, with the use of synthetic attractants playing a pivotal role. This compound, a synthetic parapheromone, has been extensively used for decades in traps to monitor and manage male medfly populations. Its effectiveness is well-documented, but a detailed understanding of its molecular mechanism of action has been a subject of ongoing research.

This guide aims to consolidate the current knowledge regarding the olfactory perception of this compound by C. capitata, from the initial molecular interactions in the antenna to the generation of a neural signal. This information is critical for the rational design of novel, more potent, and specific attractants, as well as for the development of innovative pest control technologies that target the olfactory system of this formidable pest.

The Olfactory Signaling Pathway of this compound

The perception of this compound by male C. capitata is a multi-step process that begins with the detection of the volatile molecule by the fly's antennae and culminates in a behavioral response. The proposed signaling pathway is initiated by the binding of this compound to an Odorant-Binding Protein (OBP) within the sensillar lymph, followed by the activation of a specific Olfactory Receptor (OR) on the dendritic membrane of an Olfactory Sensory Neuron (OSN).

Odorant-Binding Proteins (OBPs)

The initial step in the olfactory perception of this compound involves its interaction with Odorant-Binding Proteins (OBPs) present in the aqueous lymph of the antennal sensilla. These small, soluble proteins are responsible for capturing hydrophobic odorant molecules and transporting them to the olfactory receptors.

Research has identified a specific OBP in C. capitata, CcapOBP22 , which has been shown to bind to this compound. This interaction is a critical prerequisite for the activation of downstream signaling components. The binding affinity of this compound to CcapOBP22 has been quantified, providing valuable insight into the initial molecular recognition event.

Olfactory Receptors (ORs)

Following transport by CcapOBP22, the this compound-OBP complex is thought to interact with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer with a highly conserved co-receptor, Orco .

While the specific OR that responds to this compound in C. capitata has not yet been definitively deorphanized, its existence is strongly inferred from electrophysiological and behavioral data. The binding of the this compound-OBP complex to its cognate OR is the pivotal event that triggers the opening of the ion channel, leading to a change in the membrane potential of the OSN.

Signal Transduction and Neuronal Activation

The activation of the OR-Orco complex results in an influx of cations into the OSN, causing a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers the generation of action potentials. These electrical signals then propagate along the axon of the OSN to the antennal lobe of the fly's brain, where the olfactory information is processed, ultimately leading to the characteristic male attraction behavior.

Quantitative Data

The following tables summarize the key quantitative data available for the interaction of this compound with the olfactory system of Ceratitis capitata.

| Parameter | Value | Method | Reference |

| Binding Affinity of this compound to CcapOBP22 (EC50) | 1.62 µM | Competitive Fluorescence Binding Assay | [1] |

| Isomer | Relative EAG Amplitude (Male) | Relative EAG Amplitude (Female) | Reference |

| Isomer A | +++ | ++++ | [2] |

| Isomer B1 | +++ | +++ | [2] |

| Isomer B2 | + | + | [2] |

| Isomer C | ++++ | ++ | [2] |

Experimental Protocols

The study of the mechanism of action of this compound in C. capitata involves a range of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Competitive Fluorescence Binding Assay for OBP-Ligand Interaction

This assay is used to determine the binding affinity of a ligand (e.g., this compound) to a specific OBP.

Materials:

-

Purified CcapOBP22 protein

-

Fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN)

-

This compound

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Protocol:

-

A solution of CcapOBP22 (e.g., 2 µM) in Tris-HCl buffer is placed in a quartz cuvette.

-

The fluorescent probe 1-NPN is added to the protein solution, and the fluorescence emission is recorded (excitation at ~337 nm).

-

Aliquots of a stock solution of this compound are sequentially added to the cuvette.

-

After each addition, the fluorescence is measured. The displacement of 1-NPN by this compound results in a decrease in fluorescence intensity.

-

The binding affinity (EC50 or Ki) is calculated by plotting the decrease in fluorescence as a function of the ligand concentration and fitting the data to a suitable binding model.[1]

Electroantennography (EAG)

EAG measures the overall electrical response of the antenna to a volatile stimulus.

Materials:

-

Live, immobilized C. capitata

-

Glass capillary electrodes filled with saline solution

-

Ag/AgCl wires

-

Micromanipulators

-

Air stimulus controller for odor delivery

-

Amplifier and data acquisition system

Protocol:

-

An adult medfly is immobilized, and its head is fixed.

-

The tip of one antenna is carefully removed, and a recording glass capillary electrode is placed over the cut end. The reference electrode is inserted into the head capsule.

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is injected into the airstream for a defined duration (e.g., 0.5 seconds).

-

The resulting change in the antennal potential (the EAG response) is amplified, recorded, and analyzed.

-

Dose-response curves can be generated by presenting a range of this compound concentrations.[2]

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) of Olfactory Receptors

This technique is used to functionally characterize ORs by expressing them in a heterologous system, such as Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the candidate C. capitata OR and Orco

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Perfusion system

-

Ringer's solution

-

This compound solutions

Protocol:

-

Mature oocytes are harvested from a female Xenopus laevis.

-

cRNA encoding the candidate CcapOR and CcapOrco are co-injected into the oocytes.

-

The oocytes are incubated for 2-7 days to allow for receptor expression.

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

The oocyte is perfused with Ringer's solution, and then with a solution containing this compound.

-

The inward current generated by the activation of the expressed OR-Orco complex is recorded.

-

Dose-response relationships can be determined by applying a range of this compound concentrations.[1][3]

Wind Tunnel Bioassay

This assay assesses the behavioral response of male medflies to a this compound plume.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light conditions

-

Source of this compound vapor (e.g., a filter paper treated with a known amount of this compound)

-

Video recording and tracking system

-

Male C. capitata (sexually mature and naive)

Protocol:

-

The wind tunnel is set to the desired environmental conditions (e.g., 25°C, 60% RH, constant airflow).

-

The this compound source is placed at the upwind end of the tunnel.

-

Individual male flies are released at the downwind end of the tunnel.

-

The flight behavior of the flies is recorded and analyzed for parameters such as upwind flight, casting, and source location.

-

The percentage of flies exhibiting a positive chemotactic response is calculated.

Future Directions

The primary gap in our understanding of the mechanism of action of this compound in C. capitata is the definitive identification of the specific olfactory receptor(s) involved. Future research should focus on:

-

Deorphanization of C. capitata ORs: A systematic screening of the C. capitata OR repertoire using heterologous expression systems (e.g., Xenopus oocytes or empty neuron systems in Drosophila) with this compound as the ligand is essential.

-

Single Sensillum Recording (SSR): Once candidate ORs are identified, SSR can be used to pinpoint the specific sensilla and OSNs on the antenna that respond to this compound, providing a direct link between a specific receptor and its physiological response.

-

Downstream Signaling Components: Investigating the specific ion channels and second messenger pathways that may be involved in modulating the olfactory signal downstream of the OR-Orco complex will provide a more complete picture of the signal transduction cascade.

-

Structure-Activity Relationship Studies: A detailed understanding of the molecular interactions between this compound and its cognate OR will facilitate the in-silico design and synthesis of novel, more potent, and selective attractants.

Conclusion

This compound remains a vital tool in the management of the Mediterranean fruit fly. A comprehensive understanding of its mechanism of action at the molecular level is crucial for the development of next-generation pest control strategies. This technical guide has synthesized the current knowledge, highlighting the role of CcapOBP22 in the initial binding of this compound and the subsequent electrophysiological response of the antenna. While the specific olfactory receptor remains elusive, the experimental protocols and quantitative data presented here provide a solid foundation for future research aimed at fully elucidating the olfactory pathway of this important semiochemical. The continued investigation into this intricate molecular dance between a synthetic lure and an insect's sensory system holds the promise of more effective and environmentally benign methods for controlling this global agricultural pest.

References

- 1. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enigmatic Allure: A Technical Guide to the Synthesis and Purification of Trimedlure for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedlure, a potent parapheromone, is a cornerstone in the monitoring and control of the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest.[1] Its effectiveness lies in its specific attraction of male flies, making it an invaluable tool for pest management programs and entomological research.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers and scientists. It details the chemical principles, experimental protocols, and analytical methods necessary for obtaining high-purity this compound for research purposes. The guide also summarizes key quantitative data and presents visual workflows to facilitate a deeper understanding of the processes involved.

Chemical and Physical Properties

This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid.[3] It exists as a mixture of eight stereoisomers, with the biological activity primarily attributed to the four trans isomers (designated as A, B1, B2, and C).[1][4] Isomer C is generally considered the most attractive to the Mediterranean fruit fly.[1][5] this compound is a colorless to pale yellow oily liquid with a characteristic fruity odor and is insoluble in water but soluble in organic solvents.[3][6]

| Property | Value | Reference |

| CAS Number | 12002-53-8 | [3] |

| Molecular Formula | C₁₂H₂₁ClO₂ | [3] |

| Molecular Weight | 232.75 g/mol | [3] |

| Appearance | Oily liquid | [3] |

| Boiling Point | 107-113 °C | [3] |

| Melting Point | < 25 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Purity (by GC) | > 95% | [7] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a substituted cyclohexane (B81311) ring followed by esterification. A common synthetic strategy begins with 2-methyl-3-cyclohexenecarboxylic acid or trans-6-methyl-3-cyclohexene-1-carboxylic acid.[1][3] The overall process can be broken down into two key stages: hydrochlorination and esterification.

References

- 1. This compound | Pest Control Research | RUO [benchchem.com]

- 2. This compound | Marketing Arm International [marketingarm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]

- 7. farmatech.com [farmatech.com]

Olfactory receptor response to Trimedlure enantiomers

An In-Depth Technical Guide to the Olfactory Receptor Response to Trimedlure Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic attractant used extensively for monitoring and controlling the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. Its efficacy is highly dependent on its stereochemistry, with specific enantiomers demonstrating markedly different levels of attraction. This technical guide provides a comprehensive overview of the current understanding of the olfactory response to this compound enantiomers in C. capitata. While the specific olfactory receptor (OR) responsible for this compound detection has not yet been deorphanized in the literature, this document synthesizes the available quantitative behavioral data, details the key experimental methodologies used for characterizing such insect olfactory systems, and illustrates the underlying signaling pathways.

Quantitative Data: Behavioral Response to this compound Enantiomers

Quantitative data on the direct interaction between this compound enantiomers and a specific olfactory receptor (e.g., binding affinities, EC₅₀ values) is not yet available in published literature. However, extensive field studies have quantified the behavioral output—the attraction of male C. capitata—providing clear evidence of enantiomeric discrimination. The data consistently points to one enantiomer as the most biologically active component.

Table 1: Relative Attraction of Male Ceratitis capitata to this compound Isomers and Enantiomers

| Compound/Isomer | Enantiomeric Configuration | Relative Attraction Level | Reference |

| This compound Isomer C | (1S, 2S, 4R) | Most Biologically Active | [1][2] |

| This compound Isomer C | Racemic Mixture | Attractive | [3] |

| This compound Isomer A | (1R, 2R, 5S) | Significantly more attractive than its antipode | [1] |

| This compound Isomer A | Racemic Mixture | Attractive | [3] |

| Ceralure B1 (analog) | (-)-enantiomer | Significantly more attractive than (+)-enantiomer and this compound | [4][5] |

| Ceralure B1 (analog) | Racemic Mixture | More attractive than this compound | [4][5] |

Note: "Attraction" is typically measured as the mean number of flies captured in traps baited with the specified compound over a set period.

Olfactory Signaling Pathway

Olfactory receptors (ORs) in insects are a unique class of ligand-gated ion channels that are part of the G-protein coupled receptor (GPCR) superfamily.[6] Upon binding of an odorant molecule like this compound, the receptor undergoes a conformational change, initiating an intracellular signaling cascade. This typically involves the activation of a heterotrimeric G-protein, leading to the production of second messengers (e.g., cAMP, IP₃) and ultimately the opening of ion channels, depolarization of the olfactory sensory neuron (OSN), and propagation of an action potential to the brain.

Experimental Protocols

Characterizing the response of an olfactory receptor to specific enantiomers requires a combination of heterologous expression systems and electrophysiological or imaging techniques.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This is a gold-standard method for functionally characterizing insect ORs.[7][8] It involves expressing the receptor in Xenopus oocytes and then measuring the ion current that flows across the oocyte membrane in response to the application of a ligand.

Methodology:

-

OR Gene Isolation: The candidate OR gene from C. capitata is amplified via PCR.

-

cRNA Synthesis: The amplified gene is cloned into an expression vector, and complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Injection: Oocytes are harvested from a Xenopus laevis frog. The cRNA for the specific OR (and its co-receptor, Orco) is microinjected into the oocytes.

-

Incubation: The oocytes are incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

-

TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection).[9][10] The membrane potential is clamped at a holding potential (e.g., -80mV).

-

Ligand Application: A solution containing a specific this compound enantiomer is perfused over the oocyte.

-

Data Acquisition: The current required to hold the membrane potential constant is recorded. An inward current indicates the opening of ion channels due to receptor activation. Dose-response curves are generated by applying a range of ligand concentrations to determine the EC₅₀.

In Vivo Calcium Imaging

This technique allows for the visualization of neural activity in response to an odorant in a more intact biological system, such as the antenna of a fly.[11][12] It relies on genetically encoded calcium indicators (GECIs) like GCaMP, which fluoresce upon binding to Ca²⁺ that floods into an activated neuron.

Methodology:

-

Transgenesis: A transgenic insect line (e.g., Drosophila melanogaster, used as a model system) is created. This line expresses GCaMP under the control of a promoter specific to olfactory sensory neurons. The C. capitata OR of interest is expressed in a specific subset of these neurons (the "empty neuron system").[13]

-

Fly Preparation: An adult fly is immobilized, and its antennae are exposed and stabilized for imaging.

-

Microscopy: A two-photon or confocal microscope is focused on the olfactory sensilla of the antenna.

-

Odorant Delivery: A controlled puff of air carrying a specific this compound enantiomer is delivered to the antenna.

-

Image Acquisition: A time-series of fluorescence images is captured before, during, and after the odor stimulus.

-

Data Analysis: The change in fluorescence intensity (ΔF/F) in specific glomeruli or sensilla is quantified. This change correlates with the level of neuronal activation.

Behavioral Assay: Field Trapping

Field trapping assays are essential for determining the real-world efficacy and attractiveness of a lure.[14] While less controlled than laboratory experiments, they provide the ultimate validation of a compound's biological activity.

Methodology:

-

Trap Preparation: Standardized traps (e.g., Jackson traps) are prepared.[6]

-

Lure Dispensing: A precise amount of a specific this compound enantiomer or racemic mixture is loaded onto a dispenser (e.g., a cotton wick or a polymeric plug).

-

Trap Deployment: Traps are deployed in a grid pattern within a suitable habitat (e.g., a citrus orchard). A randomized block design is often used to minimize positional effects. Control traps (e.g., with no lure or with a standard racemic this compound plug) are included.

-

Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male C. capitata is recorded.

-

Lure Renewal: Lures are replaced at specified intervals to ensure a consistent release rate.[15]

-

Statistical Analysis: The mean number of flies per trap per day (FTD) is calculated for each treatment. Statistical tests (e.g., ANOVA, Tukey's HSD) are used to determine if there are significant differences in capture rates between the different enantiomers and the control.[14]

Conclusion and Future Directions

The behavioral evidence for the enantioselective response of Ceratitis capitata to this compound is unequivocal, with the (1S, 2S, 4R) enantiomer of isomer C being the most potent attractant.[1][2] This highlights the critical role of stereochemistry in ligand-receptor interactions within the insect olfactory system. However, a significant gap in the research remains: the identification and functional characterization of the specific olfactory receptor(s) that mediate this response.

Future research should focus on the deorphanization of the this compound receptor(s) in C. capitata. This would involve screening the fly's repertoire of ORs using the heterologous expression and functional analysis techniques detailed in this guide. The identification of this receptor would enable detailed structure-activity relationship studies, provide a target for the development of more potent and selective lures or antagonists, and offer deeper insights into the molecular basis of chemoreception in this globally significant pest.

References

- 1. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Field attraction of Mediterranean fruit fly, Ceratitis capitata (Wiedemann) to synthetic stereoselective enantiomers of the ceralure B1 isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved attractants for Mediterranean fruit fly, Ceratitis capitata (Wiedemann): responses of sterile and wild flies to (-) enantiomer of ceralure B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

- 11. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. bioone.org [bioone.org]

The Discovery and Enduring Legacy of Trimedlure: A Technical Guide to a Cornerstone of Fruit Fly Management

Introduction

For over six decades, Trimedlure has been a critical tool in the global effort to monitor and control the Mediterranean fruit fly, Ceratitis capitata, a devastating agricultural pest. This synthetic parapheromone, a powerful male-specific attractant, has been instrumental in early detection, population monitoring, and sterile insect technique (SIT) programs, safeguarding countless fruit and vegetable crops worldwide. This in-depth technical guide explores the discovery, history, and chemical properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its development and application.

Discovery and Historical Context

This compound, chemically known as tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate, was first synthesized and reported as a potent attractant for the male Mediterranean fruit fly by Beroza and colleagues in 1961.[1][2][3][4] Their seminal work, published in the Journal of Agricultural and Food Chemistry, marked a significant advancement in the field of insect chemical ecology and pest management.[1][2][5] The discovery was part of a broader effort by the U.S. Department of Agriculture (USDA) to find effective lures for invasive pest species.

The commercial product of this compound is a complex mixture of isomers, primarily the four trans isomers which are responsible for its attractant properties.[1] Subsequent research by McGovern and Beroza in 1966 focused on the separation and identification of these various isomers, paving the way for a more nuanced understanding of the structure-activity relationship of this important compound.[1]

Chemical Properties and Isomeric Composition

This compound is an oil with a boiling point of 107-113°C.[1] Its molecular formula is C₁₂H₂₁ClO₂, and it has a molecular weight of 232.75 g/mol .[1] The chemical structure of this compound allows for multiple stereoisomers, which have been shown to possess varying degrees of attractiveness to male Mediterranean fruit flies. The commercial formulation consists mainly of the four isomers where the methyl and ester groups on the cyclohexane (B81311) ring are in a trans configuration.[1]

Quantitative Analysis of Attractant Efficacy

The effectiveness of this compound and its various isomers has been the subject of numerous field trials and laboratory assays. The data consistently show that specific isomers have a more potent attraction for male Ceratitis capitata.

Table 1: Relative Attractiveness of this compound Isomers

| Isomer | Relative Attractiveness (Compared to Standard this compound) | Key Findings |

| This compound (Commercial Mix) | Baseline | Standard lure for Medfly monitoring. |

| Ceralure B1 isomer | 2 to 3 times more attractive per mg than this compound C isomer | Significantly more potent than standard this compound.[6] |

| (-)-Ceralure B1 | 4 to 9 times more attractive | The levorotatory enantiomer of the B1 isomer exhibits the highest attraction.[6] |

Table 2: Comparison of this compound Formulations in Field Trials

| Formulation | Mean Trap Catch (Flies/Trap/Day) | Location | Study Highlights |

| This compound (2g plug) | Varies by study | Hawaii & Florida | Becomes less attractive when residual content drops below 0.4-0.5g.[7] |

| This compound (4g plug) | Varies by study | Hawaii & Florida | Can remain effective for up to 12 weeks.[7] |

| Mallet TMR wafer | Comparable to standard this compound | Hawaii | A solid triple lure that is safer and more convenient to handle.[8] |

| α-copaene enriched natural oil | 1.5 to 2.8 times more than this compound | Tunisia | Demonstrated greater longevity and attractiveness than this compound.[9] |

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized and rigorous experimental methodologies. The following are detailed protocols for key experiments cited in the literature.

Field Trapping Efficacy Trials

This protocol outlines a standard methodology for comparing the field performance of different fruit fly attractants.

-

Experimental Site Selection: Choose an orchard or field with a known population of Ceratitis capitata. The site should have a relatively uniform distribution of host plants.

-

Trap and Lure Preparation:

-

Traps: Utilize standard trap types such as the Jackson trap for this compound.[10] Ensure all traps are of the same color and condition to minimize visual bias.

-

Lure Preparation: Use commercially available this compound plugs or wicks with a specified amount of the active ingredient (e.g., 2g). For liquid formulations, apply a standard volume to a cotton wick.

-

-

Experimental Design:

-

Employ a randomized complete block design.

-

Each block should contain one trap for each attractant being tested.

-

Replicate each block multiple times (e.g., 5-10 replicates) throughout the experimental site.

-

Space traps at a sufficient distance from each other (e.g., 50 meters) to avoid interference.

-

-

Data Collection:

-

Service traps at regular intervals (e.g., weekly).

-

Count the number of captured male fruit flies in each trap.

-

Replace lures at recommended intervals.

-

-

Data Analysis:

-

Calculate the mean number of flies captured per trap per day (FTD) for each attractant.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attractant performance.

-

Electroantennography (EAG) Protocol for Ceratitis capitata

Electroantennography is used to measure the olfactory response of fruit flies to different attractant compounds.

-

Insect Preparation:

-

Use 3-5 day old, unmated male Ceratitis capitata.

-

Immobilize the fly by chilling.

-

Carefully excise one antenna at its base using micro-scissors under a stereomicroscope.

-

-

Electrode Preparation and Antenna Mounting:

-

Prepare two glass capillary microelectrodes filled with a saline solution (e.g., Kaissling's saline).

-

Mount the basal end of the antenna onto the reference electrode.

-

Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.

-

-

Odor Delivery:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air containing a known concentration of the test odorant (e.g., a specific isomer of this compound dissolved in a solvent like hexane) is injected into the airstream using a stimulus delivery system.

-

-

Data Recording and Analysis:

-

The change in electrical potential across the antenna (the EAG response) is recorded using an amplifier and data acquisition software.

-

The amplitude of the EAG response (in millivolts) indicates the strength of the olfactory stimulation.

-

A dose-response curve can be generated by testing a range of odorant concentrations.

-

Visualizations

The following diagrams illustrate key aspects of this compound's chemical nature and the experimental workflow for its evaluation.

Conclusion

The discovery of this compound was a landmark achievement in chemical ecology and has had a lasting impact on the management of the Mediterranean fruit fly. Its continued use in monitoring and control programs is a testament to its efficacy. Ongoing research into its isomers, formulations, and synergistic compounds continues to refine its application, ensuring that this compound remains a vital tool in the arsenal (B13267) against this significant agricultural pest. This technical guide provides a foundational understanding of this compound, from its historical roots to its practical application, for the scientists and researchers working to develop the next generation of pest management solutions.

References

- 1. This compound [drugfuture.com]

- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 3. US6375943B1 - Attractant for the mediterranean fruit fly, the method of preparation and method of use - Google Patents [patents.google.com]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. bioone.org [bioone.org]

- 8. Field trials of solid triple lure (this compound, methyl eugenol, raspberry ketone, and DDVP) dispensers for detection and male annihilation of Ceratitis capitata, Bactrocera dorsalis, and Bactrocera cucurbitae (Diptera: Tephritidae) in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Field evaluation of α-copaene enriched natural oil lure f... [degruyterbrill.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Degradation of Trimedlure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimedlure, a synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), is a critical component of integrated pest management (IPM) programs worldwide.[1][2] Comprising a mixture of stereoisomers of tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate, its efficacy and environmental fate are of significant interest.[3][4] This guide provides a comprehensive overview of the current knowledge regarding the degradation of this compound.

While extensive research has focused on the stability and release rates of the parent compound, a notable gap exists in the scientific literature concerning the specific identification and characterization of its degradation products. Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have concluded that this compound has low toxicity and does not appear to produce toxic metabolites.[5] However, detailed chemical structures and biological effects of any such degradation products remain largely undocumented in publicly accessible research.

This guide summarizes available quantitative data on this compound's degradation kinetics, outlines hypothetical degradation pathways, and provides detailed experimental protocols that can be employed to identify and characterize its transformation products, thereby addressing the current knowledge gap.

This compound: Chemical Profile and Stability

This compound is a chiral molecule existing as a complex mixture of eight stereoisomers, with the four trans isomers being the primary attractants for the Mediterranean fruit fly.[4][6] The compound is a colorless to pale yellow liquid characterized by a fruity odor and high volatility, which facilitates its dispersal in the environment for use in traps.[2]

Under normal conditions, this compound is considered relatively stable.[2] However, its persistence in the environment is influenced by several factors, including temperature, formulation, and exposure to sunlight.

Factors Influencing Degradation Rate

-

Temperature: The degradation rate of this compound is directly related to temperature. Higher ambient temperatures lead to a faster release and degradation of the compound.

-

Formulation: this compound is often incorporated into polymeric matrix dispensers to control its release rate. The composition of this matrix can significantly affect the stability and longevity of the attractant.

-

Sunlight (Photodegradation): While specific photodegradation products have not been identified in the reviewed literature, it is expected that, like many organic molecules, this compound may be susceptible to degradation upon exposure to UV radiation from sunlight.[3]

Quantitative Data on this compound Degradation

Quantitative data on the formation of specific degradation products is not available in the reviewed scientific literature. However, studies have focused on the dissipation of the parent compound from dispensers over time. The following table summarizes the degradation rate of this compound from a solid three-component male lure dispenser under different seasonal conditions.

| Season | Duration of Study (weeks) | Average Percent Loss of this compound | Analytical Method | Reference |

| Summer | 8 | Data indicates rapid degradation, faster than methyl eugenol. Specific percentages not provided in abstract. | Gas Chromatography | Not specified in abstract |

| Winter | 12 | Slower degradation compared to summer. Specific percentages not provided in abstract. | Gas Chromatography | Not specified in abstract |

Note: The referenced study focused on the percent loss of the parent compound from a multi-lure dispenser and did not identify or quantify degradation products.

Hypothetical Degradation Pathways

In the absence of direct experimental evidence, potential degradation pathways for this compound can be hypothesized based on its chemical structure, which includes an ester linkage and a chlorinated cyclohexane (B81311) ring.

Hydrolysis

The ester linkage in this compound is a likely site for hydrolysis, which can be catalyzed by acid or base, or mediated by microbial enzymes.

-

Reaction: The tert-butyl ester group can be hydrolyzed to form 4-(or 5-)-chloro-2-methylcyclohexanecarboxylic acid and tert-butanol .

Oxidation

Oxidative processes, driven by biotic or abiotic factors, could potentially target the cyclohexane ring.

-

Reaction: Hydroxylation of the cyclohexane ring could occur, leading to the formation of various hydroxylated metabolites. Further oxidation could lead to ring cleavage.

Dehalogenation

The chlorine atom on the cyclohexane ring could be removed through biotic or abiotic dehalogenation reactions.

-

Reaction: Reductive dehalogenation would replace the chlorine atom with a hydrogen atom, yielding tert-butyl 2-methylcyclohexanecarboxylate .

The following diagram illustrates these hypothetical degradation pathways.

Experimental Protocols for Identification of Degradation Products

To address the current knowledge gap, the following experimental protocols are proposed for the identification and characterization of this compound degradation products.

Abiotic Degradation Studies

-

Sample Preparation: Prepare aqueous solutions of this compound at a known concentration in buffers of varying pH (e.g., pH 4, 7, and 9).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C and 50°C) in the dark to prevent photodegradation.

-

Time-course Sampling: Collect aliquots at regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

-

Sample Extraction: Extract the samples with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the disappearance of the parent compound. For identification of degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization if necessary.

-

Sample Preparation: Prepare solutions of this compound in a photolysis-grade solvent (e.g., acetonitrile (B52724) or water).

-

Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon arc lamp) with controlled temperature. Include dark controls to account for non-photolytic degradation.

-

Time-course Sampling: Collect aliquots at various time points.

-

Analysis: Analyze the samples using HPLC-UV for quantification and LC-MS/MS or GC-MS for the identification of photoproducts.

Biotic Degradation Studies

-

Soil Selection: Choose a well-characterized soil with a known microbial population.

-

Sample Treatment: Treat soil samples with a known concentration of this compound. Include sterile soil controls to differentiate between biotic and abiotic degradation.

-

Incubation: Incubate the soil samples under controlled conditions (temperature, moisture).

-

Time-course Sampling: Collect soil subsamples over time.

-

Extraction: Extract the soil samples using an appropriate solvent system (e.g., accelerated solvent extraction with acetonitrile/water).

-

Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

The following diagram illustrates a general workflow for these degradation studies.

References

- 1. This compound | Pest Control Research | RUO [benchchem.com]

- 2. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [sitem.herts.ac.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

An In-depth Technical Guide to the Solubility and Stability of Trimedlure in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Trimedlure, a key synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata). A thorough understanding of these properties is crucial for the development of effective and long-lasting lure formulations for pest management programs. This document summarizes available data, outlines detailed experimental protocols for further investigation, and presents logical workflows for solubility and stability assessments.

Solubility of this compound

This compound is a non-polar compound, which dictates its solubility characteristics. It is generally described as being insoluble in water but soluble in a range of organic solvents.[1] Quantitative data on its solubility in various organic solvents is not extensively published. However, its chemical structure as a tert-butyl ester of a substituted cyclohexanecarboxylic acid allows for inferences to be made based on the principle of "like dissolves like."

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The solubility in water has been reported as 1000 mg/L at 20°C and a pH of 7.[2] Information regarding its solubility in common organic solvents is presented in Table 1, which has been compiled from qualitative descriptions and the solvent properties of structurally similar compounds. For many solvents, precise quantitative values are not available in the literature and would need to be determined experimentally.

| Solvent | Solvent Type | Polarity | Quantitative Solubility (at 20-25°C) | Citation |

| Water | Polar Protic | High | 1000 mg/L | [2] |

| Hexane | Non-polar | Low | Soluble (used for GC sample preparation) | [3] |

| Dichloromethane | Polar Aprotic | Medium | Soluble (used for GC sample preparation) | [3] |

| Acetone | Polar Aprotic | Medium | Expected to be soluble | - |

| Ethanol (B145695) | Polar Protic | High | Expected to be soluble | - |

| Methanol | Polar Protic | High | Expected to be soluble | - |

| Ethyl Acetate | Polar Aprotic | Medium | Expected to be soluble | - |

| Paraffin Oil | Non-polar | Low | Soluble (used as a formulation stabilizer) | [4] |

| Sunflower Oil | Non-polar | Low | Soluble (used as a formulation stabilizer) | [4] |

| Castor Oil | Polar Protic | High | Soluble (used as a formulation stabilizer) | [4] |

Table 1: Solubility Profile of this compound

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in various solvents, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Data Analysis: Calculate the solubility in units of mg/mL or g/100mL. The experiment should be repeated at different temperatures to determine the temperature dependency of solubility.

Figure 1: Workflow for determining this compound solubility.

Stability of this compound

The stability of this compound is a critical factor influencing the longevity and efficacy of lures in the field. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation.

Factors Affecting Stability

-

Temperature: Higher temperatures increase the volatility of this compound, leading to a faster release rate from dispensers but also potentially accelerating degradation reactions.[5] Long-term storage at elevated temperatures can significantly reduce the amount of active ingredient.[6]

-

pH: As a tert-butyl ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. While stable at neutral pH, extreme pH values can catalyze the cleavage of the ester bond to form tert-butanol (B103910) and the corresponding cyclohexanecarboxylic acid derivative.

-

Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of organic molecules. While specific studies on this compound are lacking, this is a potential degradation pathway for lures exposed to direct sunlight.

-

Oxidizing Agents: this compound should be stored away from strong oxidizing agents to prevent chemical degradation.[5]

-

Formulation: The matrix in which this compound is formulated can significantly impact its stability. Dilution with certain oils, such as paraffin, sunflower, and castor oil, has been shown to improve its stability under field conditions.[4]

Degradation Kinetics and Pathways

Figure 2: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for conducting accelerated stability studies to predict the long-term stability of this compound in different solvents.

Objective: To evaluate the stability of this compound in a given solvent under accelerated conditions (elevated temperature).

Materials:

-

This compound solution of a known concentration in the solvent of interest

-

Glass vials with screw caps

-

Oven or stability chamber with temperature control

-

HPLC or GC system for quantification

-

pH meter (if assessing pH effects)

-

UV lamp (if assessing photodegradation)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Aliquoting: Dispense equal volumes of the solution into multiple glass vials.

-

Stress Conditions:

-

Thermal Stability: Place the vials in an oven at an elevated temperature (e.g., 54°C ± 2°C for an accelerated study).[1]

-

Photostability: Expose a set of vials to a controlled UV light source. Wrap a control set in aluminum foil to protect from light.

-

pH Stability: Adjust the pH of the solution using appropriate buffers and store at a constant temperature.

-

-

Time Points: Withdraw vials at predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days for an accelerated thermal study).

-

Sample Analysis: At each time point, cool the vial to room temperature and analyze the concentration of this compound using a validated HPLC or GC method.

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order).

-

Calculate the degradation rate constant (k) and the half-life (t½) of this compound under the tested conditions.

-

Figure 3: Workflow for this compound stability testing.

Conclusion

The solubility and stability of this compound are fundamental to its performance as an insect attractant. While it is known to be soluble in organic solvents and relatively stable under neutral conditions, there is a notable lack of quantitative data in the scientific literature. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Such studies are essential for the rational design of new and improved lure formulations with extended field longevity and enhanced efficacy, ultimately contributing to more effective and sustainable pest management strategies.

References

- 1. The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. thescipub.com [thescipub.com]

- 5. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | Pest Control Research | RUO [benchchem.com]

Methodological & Application

Application Note: High-Throughput Analysis of Trimedlure Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of Trimedlure, a synthetic attractant for the Mediterranean fruit fly (Ceratitis capitata), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a mixture of eight stereoisomers of tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate, with the trans-isomers being the most biologically active.[1][2] This method provides a robust and reliable approach for the separation and identification of the major this compound isomers, which is crucial for quality control and in research settings. The protocol outlines sample preparation, GC-MS parameters, and data analysis procedures. Additionally, characteristic mass spectral fragmentation patterns are discussed to aid in compound identification.

Introduction

This compound is a key component in monitoring and control programs for the Mediterranean fruit fly, a significant agricultural pest. The effectiveness of this compound as an attractant is dependent on the specific isomeric composition, as different isomers exhibit varying levels of attraction to the target pest.[1][2] Therefore, a reliable analytical method to separate and quantify these isomers is essential for ensuring the quality and efficacy of commercial this compound formulations. Gas chromatography (GC) is the ideal technique for separating the volatile isomers of this compound, and when coupled with mass spectrometry (MS), it provides definitive identification and quantification. This application note details a comprehensive GC-MS method suitable for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

Sample Preparation

The following protocol describes a standard solvent extraction method for preparing this compound samples for GC-MS analysis.

-

Standard Solution Preparation:

-